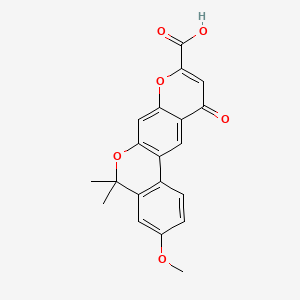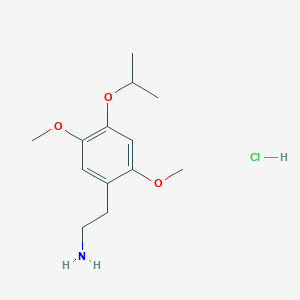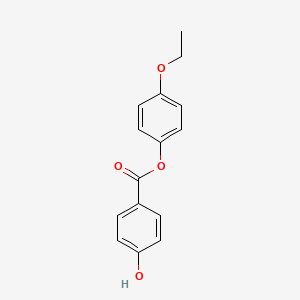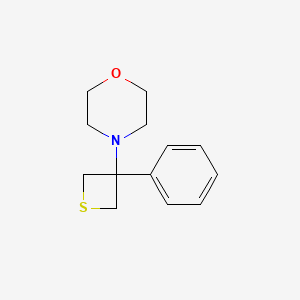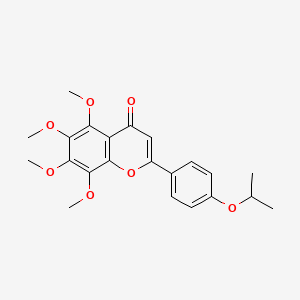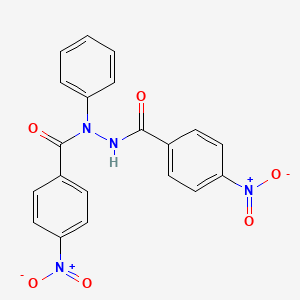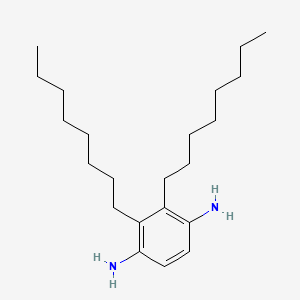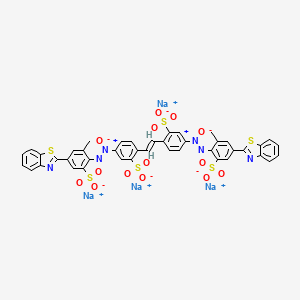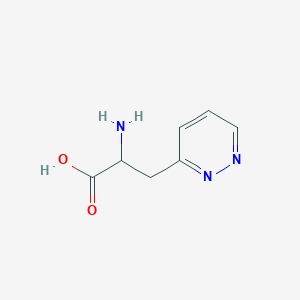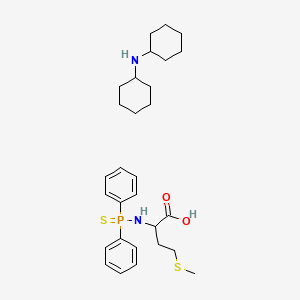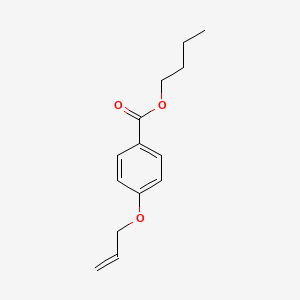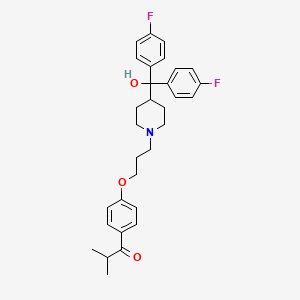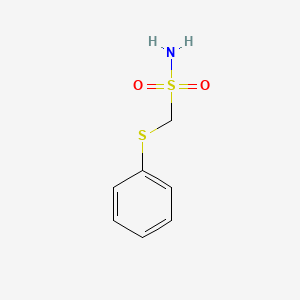
Phenylsulfanylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylsulfanylmethanesulfonamide is an organosulfur compound characterized by the presence of both sulfonamide and sulfanyl functional groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylsulfanylmethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the amination of sodium sulfinates with amines, mediated by ammonium iodide, which provides a general and eco-friendly approach to sulfonamide compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions. The use of readily available and low-cost commodity chemicals such as thiols and amines makes this process economically viable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylsulfanylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfanyl group to a sulfonyl group.
Reduction: The sulfonamide group can be reduced to produce corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are often employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Phenylsulfanylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
Phenylsulfanylmethanesulfonamide can be compared with other sulfur-nitrogen bond-containing compounds such as sulfenamides, sulfinamides, and sulfonamides. While all these compounds share similar structural features, this compound is unique due to its specific combination of sulfanyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Sulfenamides: Used in the pharmaceutical and polymer industries.
Sulfinamides: Serve as intermediates in the synthesis of sulfoximines and other sulfur-containing compounds.
Sulfonamides: Widely used as antibacterial agents and in various industrial applications.
Propriétés
Numéro CAS |
14482-28-1 |
|---|---|
Formule moléculaire |
C7H9NO2S2 |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
phenylsulfanylmethanesulfonamide |
InChI |
InChI=1S/C7H9NO2S2/c8-12(9,10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) |
Clé InChI |
HNFAETZSXGZWMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


